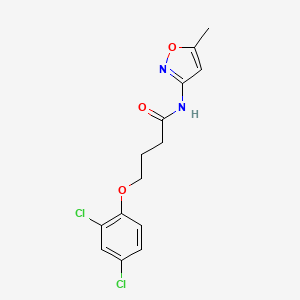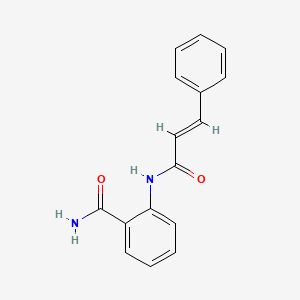
3,5-bis(propylthio)-4-isothiazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,5-bis(propylthio)-4-isothiazolecarboxamide-related compounds involves versatile templates such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which is utilized for the synthesis of various substituted oxazoles. The process includes nucleophilic ring-opening of oxazolone with different nucleophiles followed by cyclization in the presence of silver carbonate (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of isothiazole derivatives is characterized by their ability to form various heterocyclic scaffolds. A key feature of these compounds is the nucleophilic ring-opening followed by transformation into different structures, such as imidazol-5-(4H)-ones, under specific conditions (Amareshwar, Mishra, & Ila, 2011).
Chemical Reactions and Properties
Compounds similar to 3,5-bis(propylthio)-4-isothiazolecarboxamide exhibit diverse chemical reactions. For example, bis(triazole)benzamide receptors can bind halide anions and neutral carboxylic acid guests, demonstrating guest-controlled topicity and self-assembly capabilities. These interactions are crucial for understanding the chemical behavior of such compounds (García et al., 2013).
Physical Properties Analysis
The physical properties of isothiazole derivatives and related compounds are influenced by their molecular structure. Coordination geometries, for instance, are determined through crystal structures of complexes, providing insight into the spatial arrangement and potential reactivity of these molecules (McCarrick, Eltzroth, & Squattrito, 2000).
Chemical Properties Analysis
The chemical properties of 3,5-bis(propylthio)-4-isothiazolecarboxamide analogs are highlighted by their reactivity towards various chemical agents. For instance, energetic salts based on triazole derivatives demonstrate significant potential in applications requiring high performance due to their structural and energetic characteristics (Zhang, Dharavath, Mitchell, Parrish, & Shreeve, 2016).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds similar to 3,5-bis(propylthio)-4-isothiazolecarboxamide have been studied for their corrosion inhibition properties. For example, triazole derivatives have shown high efficiency in preventing corrosion of mild steel in acidic environments, with inhibition efficiencies reaching up to 99% in certain conditions. The adsorption of these compounds on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and favorable interaction between the inhibitor and the metal surface (Lagrenée et al., 2002).
Organic Synthesis
In the realm of organic chemistry, derivatives similar to 3,5-bis(propylthio)-4-isothiazolecarboxamide serve as key intermediates or reactants in the synthesis of complex organic molecules. For instance, copper-catalyzed intramolecular cyclization of functionalized enamides has been utilized to synthesize substituted oxazoles, highlighting the versatility and reactivity of compounds with similar structures (Kumar et al., 2012).
Catalysis
Research into organolanthanide complexes supported by thiazole-containing ligands has revealed their potential in catalyzing the polymerization of isoprene, a key process in the production of synthetic rubber. The stability and reactivity of these catalysts can be influenced by the nature of the thiazole unit, suggesting that 3,5-bis(propylthio)-4-isothiazolecarboxamide derivatives could play a role in developing new catalytic systems (Luconi et al., 2014).
Antitumor Agents
Compounds in the isothiazole and triazole families have been explored for their antitumor properties. Specific derivatives have shown moderate activity against HIV-1, indicating the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Larsen et al., 1999).
Propiedades
IUPAC Name |
3,5-bis(propylsulfanyl)-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS3/c1-3-5-14-9-7(8(11)13)10(16-12-9)15-6-4-2/h3-6H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOBQQAYKYOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=NS1)SCCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5576904.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5576910.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576923.png)

![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)
![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)
![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)